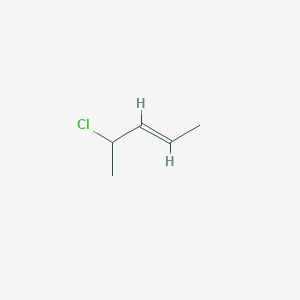
2-Pentene, 4-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentene, 4-chloro- is a chlorinated organic compound with the chemical formula C5H9Cl. It is commonly used in scientific research for its unique properties and applications.
Applications De Recherche Scientifique
2-Pentene, 4-chloro- has a wide range of scientific research applications, including its use as a reagent in organic synthesis, as a starting material for the production of other organic compounds, and as a reference standard in analytical chemistry. It is also used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Pentene, 4-chloro- is not fully understood, but it is believed to interact with cellular membranes and proteins, leading to changes in cell function and signaling pathways. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Pentene, 4-chloro- has a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune function. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Pentene, 4-chloro- in lab experiments is its stability and ease of handling. It is also readily available and relatively inexpensive. However, its toxicity and potential health hazards must be taken into account when working with the compound. Additionally, its mechanism of action and effects on cellular function are not fully understood, which may limit its usefulness in certain types of experiments.
Orientations Futures
There are several areas of future research that could be explored with 2-Pentene, 4-chloro-. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Further studies could also investigate its effects on cellular signaling pathways and the development of new materials based on its unique chemical properties. Additionally, research could be conducted to better understand its mechanism of action and potential health hazards.
In conclusion, 2-Pentene, 4-chloro- is a valuable compound with a wide range of scientific research applications. Its unique chemical properties and potential therapeutic effects make it an important area of study for future research.
Méthodes De Synthèse
2-Pentene, 4-chloro- can be synthesized through a variety of methods, including the chlorination of 2-pentene using chlorine gas or hydrochloric acid. Another method involves the addition of hydrogen chloride to 2-pentene in the presence of a catalyst such as aluminum chloride. The resulting product is then purified through distillation or recrystallization.
Propriétés
Numéro CAS |
18610-33-8 |
|---|---|
Nom du produit |
2-Pentene, 4-chloro- |
Formule moléculaire |
C5H9Cl |
Poids moléculaire |
104.58 g/mol |
Nom IUPAC |
(E)-4-chloropent-2-ene |
InChI |
InChI=1S/C5H9Cl/c1-3-4-5(2)6/h3-5H,1-2H3/b4-3+ |
Clé InChI |
FKKCIOTUMHPTSB-ONEGZZNKSA-N |
SMILES isomérique |
C/C=C/C(C)Cl |
SMILES |
CC=CC(C)Cl |
SMILES canonique |
CC=CC(C)Cl |
Synonymes |
TRANS-4-CHLORO-2-PENTENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



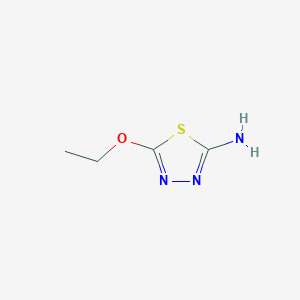
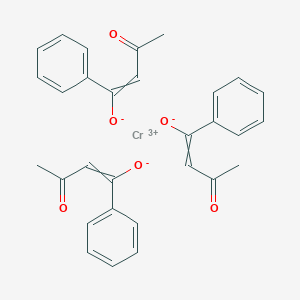
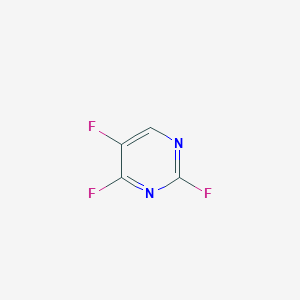
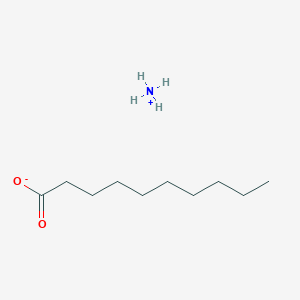
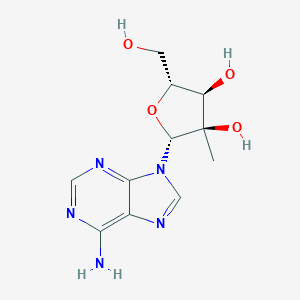
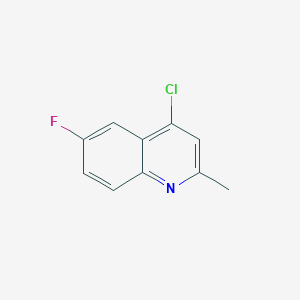
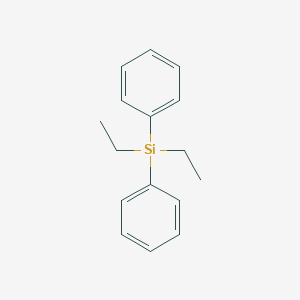
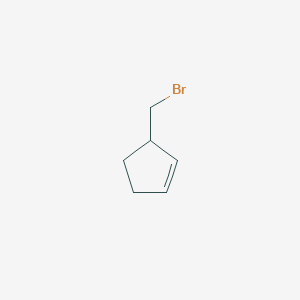
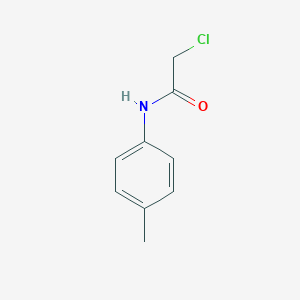
![N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B103441.png)
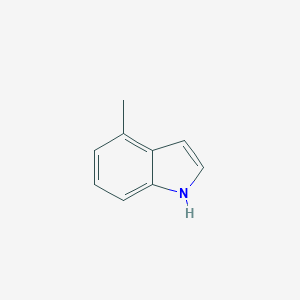
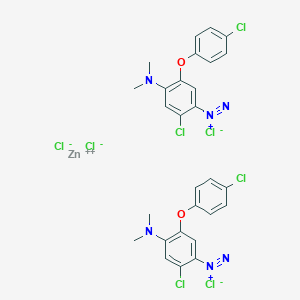
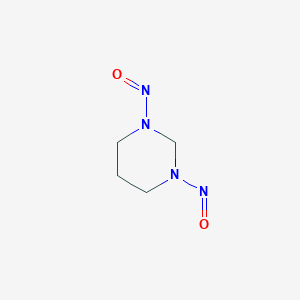
![5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene](/img/structure/B103449.png)